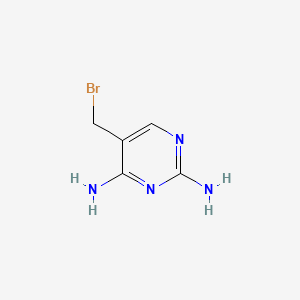

2,4-Diamino-5-(bromomethyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Diamino-5-(bromomethyl)pyrimidine is an organic compound with the molecular formula C5H8Br2N4. It appears as a white to slightly yellow crystalline powder and is soluble in water and most organic solvents. This compound is often used as an intermediate in organic synthesis, particularly in the synthesis of drugs, dyes, and pesticides .

Méthodes De Préparation

2,4-Diamino-5-(bromomethyl)pyrimidine can be synthesized through the reaction of pyrimidine with methyl bromide. The specific reaction conditions can be adjusted according to the desired purity and yield . Industrial production methods typically involve optimizing these conditions to achieve high efficiency and cost-effectiveness.

Analyse Des Réactions Chimiques

2,4-Diamino-5-(bromomethyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions, and the reactions are often carried out under controlled temperatures and solvent conditions to ensure the desired product formation.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 2,4-Diamino-5-(bromomethyl)pyrimidine, particularly in its role as an anti-tubercular agent, involves the inhibition of dihydrofolate reductase in Mycobacterium tuberculosis. This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides. By inhibiting this enzyme, the compound disrupts the bacterial DNA synthesis, leading to its antibacterial effects .

Comparaison Avec Des Composés Similaires

2,4-Diamino-5-(bromomethyl)pyrimidine can be compared with other similar compounds such as:

2,4-Diaminopyrimidine: This compound serves as a core structure for various derivatives used in medicinal chemistry.

Trimethoprim: An antibacterial drug that also targets dihydrofolate reductase but has a different substitution pattern on the pyrimidine ring.

Methotrexate: An anticancer drug that inhibits dihydrofolate reductase but has a more complex structure compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Activité Biologique

2,4-Diamino-5-(bromomethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR) and its applications in treating various infections. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (CAS No. 89446-58-2) features a bromomethyl group at the 5-position of the pyrimidine ring, which enhances its reactivity and biological profile. The molecular formula is C6H8BrN5, with a molecular weight of approximately 217.07 g/mol.

The primary mechanism through which this compound exerts its biological effects is by inhibiting dihydrofolate reductase (DHFR). DHFR is crucial for folate metabolism, which is essential for DNA synthesis and cell division. By inhibiting this enzyme, the compound can effectively hinder the growth of various pathogens.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties:

- Anti-Tubercular Activity : In vitro studies have shown that certain derivatives display potent activity against Mycobacterium tuberculosis. For instance, one study reported a derivative with a minimum inhibitory concentration (MIC) of 6.25 μg/mL against M. tuberculosis, indicating promising anti-tubercular properties .

- Broad-Spectrum Antibacterial Activity : Compounds based on this pyrimidine scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, they exhibit high specificity for bacterial DHFR compared to mammalian DHFR .

| Compound | Target Pathogen | MIC (μg/mL) | Selectivity Index |

|---|---|---|---|

| Compound A | M. tuberculosis | 6.25 | Not reported |

| Compound B | E. coli | 0.77 | 13 |

| Compound C | S. aureus | 12.5 | Not reported |

Case Study 1: Anti-Tuberculosis Activity

A study synthesized several derivatives of this compound to evaluate their anti-tubercular effects. Among these, specific compounds demonstrated significant inhibitory effects against M. tuberculosis with MIC values comparable to standard treatments .

Case Study 2: Selective Inhibition of DHFR

In a comparative analysis of various pyrimidine derivatives, one derivative exhibited an IC50 value of 23 nM against Pneumocystis carinii DHFR and a selectivity index (SI) of 28, indicating a high degree of selectivity and potency compared to trimethoprim . This suggests that modifications in the structure can lead to improved efficacy against specific pathogens.

Propriétés

IUPAC Name |

5-(bromomethyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2,(H4,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESKVZGVVYLDTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40330171 |

Source

|

| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89446-58-2 |

Source

|

| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.